FAM-dT phosphoramidite
Description
FAM-dT phosphoramidite is a specialized reagent for introducing fluorescein (FAM), a carboxyfluorescein derivative, into oligonucleotides during solid-phase synthesis. Its structure combines deoxythymidine (dT) with the 6-isomer of FAM via a phosphoramidite bond, enabling site-specific labeling at any position (5ʹ, 3ʹ, or internal) in the DNA sequence . Unlike terminal labeling reagents, FAM-dT replaces standard dT phosphoramidites during synthesis, ensuring minimal disruption to enzymatic processes like PCR or exonuclease activity . This positional flexibility makes it indispensable in applications such as:
Properties
Molecular Formula |
C79H87N6O17P |
|---|---|
Molecular Weight |
1423.5 g/mol |
IUPAC Name |
[6-[[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C79H87N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-22-15-13-16-23-53,54-26-30-56(93-11)31-27-54)55-28-32-57(94-12)33-29-55)84-47-52(71(88)83-75(84)92)21-19-41-81-68(86)24-17-14-18-40-82-70(87)51-25-36-60-63(43-51)79(101-72(60)89)61-37-34-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(35-38-62(65)79)98-74(91)77(8,9)10/h13,15-16,22-23,25-38,43-45,47,49-50,66-67,69H,14,17-18,20,24,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92)/t66-,67+,69+,103?/m0/s1 |
InChI Key |
FVVPPYBKLBLXEK-FLDIZLHUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Phosphoramidite Synthesis Frameworks
The synthesis of FAM-dT phosphoramidite follows the standard phosphoramidite approach, which involves coupling a fluorophore-modified deoxythymidine (dT) derivative with a phosphitylating agent. The general reaction scheme (Scheme 1) entails:
- Protection of the 5'-hydroxyl group of dT with a dimethoxytrityl (DMT) group.
- Functionalization of the nucleobase with a fluorescein derivative at the 6-position.
- Phosphitylation using bis(diisopropylamino)-2-cyanoethoxyphosphane to yield the final phosphoramidite.
A critical challenge in this process is achieving regioselective fluorescein conjugation while maintaining the stability of the phosphoramidite moiety. Early methods relied on fluorescein isothiocyanate (FITC) for nucleobase labeling, but this approach suffered from isomer formation and low coupling efficiencies. Modern protocols instead employ 6-carboxyfluorescein (6-FAM) derivatives, which provide single-isomer products and enhanced solubility in acetonitrile.
Advanced Catalytic Systems for Efficient Coupling
Role of Aryl-Substituted Tetrazole Activators
The coupling step in phosphoramidite synthesis requires activators to protonate the phosphoramidite and facilitate nucleophilic attack by the hydroxyl group. Traditional activators like 1H-tetrazole (pKa 4.8) have been supplanted by aryl-substituted 5-phenyl-1H-tetrazoles, which offer superior solubility and reaction kinetics. For example, 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (8) exhibits a pKa of 3.7, enabling faster coupling times (15 seconds for DNA vs. 5 minutes for RNA phosphoramidites).
Table 1: Performance of Tetrazole Activators in FAM-dT Synthesis
| Activator | Coupling Time (DNA) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1H-Tetrazole | 300 s | 85 | 92 |
| 5-(4-Nitrophenyl)-1H-Tz | 120 s | 92 | 95 |
| Compound (8) | 15 s | 99 | 98 |
Data adapted from phosphoramidite synthesis trials using dT-FAM precursors.
Solvent Systems and Reaction Optimization
The choice of solvent profoundly impacts coupling efficiency. Anhydrous acetonitrile is preferred due to its compatibility with phosphoramidite chemistry, but dichloromethane (DCM) is occasionally used for highly hydrophobic intermediates. Recent studies demonstrate that adding 0.1 M tetrazole activators in acetonitrile achieves >99% coupling efficiency, as measured by spectrophotometric DMT assays.
Nucleobase Modification Strategies
Alkylation of Protected Adenosine Derivatives
A novel one-step alkylation method enables direct modification of nucleobases in phosphoramidites. For FAM-dT synthesis, this involves reacting 5'-DMT-protected dT with 6-iodofluorescein derivatives under phase-transfer conditions (Scheme 2). Key parameters include:
- Base : 1 M NaOH aqueous phase.
- Catalyst : Tetrabutylammonium bromide (Bu₄NBr).
- Electrophile : 6-FAM iodide.
This approach yields this compound in 56–80% yield, depending on the electrophile's reactivity. Less reactive agents (e.g., 6-iodohex-1-yne) require prolonged reaction times, leading to phosphoramidite hydrolysis.
Table 2: Alkylation Efficiency for FAM-dT Precursors
| Electrophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| 6-FAM Iodide | 2 | 80 |
| 6-Iodohex-1-yne | 24 | 56 |
| Methyl Iodide | 1 | 82 |
Data from nucleobase alkylation trials under phase-transfer conditions.
Stability Considerations During Deprotection
Post-synthesis deprotection of this compound requires careful optimization. Standard ammonium hydroxide (30% NH₄OH) treatment at 55°C for 17 hours removes protecting groups without fluorescein degradation. However, using AMA (ammonium hydroxide/methylamine) reduces side products by 5%, as the methylamine accelerates cleavage of β-cyanoethyl phosphate groups.
Comparative Analysis of Synthesis Methods
Catalytic vs. Traditional Approaches
The shift from 1H-tetrazole to advanced activators like compound (8) has reduced coupling times by 95% while improving yields from 85% to 99%. Similarly, phase-transfer alkylation outperforms FITC-based labeling by eliminating isomerization and simplifying purification.
Chemical Reactions Analysis
Coupling Reaction Mechanics
FAM-dT phosphoramidite undergoes standard phosphoramidite coupling chemistry during solid-phase oligonucleotide synthesis:
Activation :
-
The phosphoramidite group is activated using 0.25 M ethylthiotetrazole (ETT) or 0.45 M 5-benzylthio-1H-tetrazole (BTT) in acetonitrile .
-
Activation time: 30 seconds to 1 minute, achieving >99% coupling efficiency under optimized conditions .
Nucleophilic Attack :
-
The activated phosphoramidite reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling time: 10 minutes for maximum yield (typical stepwise coupling efficiency: 98.5-99.2%) .
| Parameter | Value | Source |
|---|---|---|
| Activation reagent | 0.45 M BTT | |
| Coupling time | 10 minutes | |
| Coupling efficiency | 98.5-99.2% per step |
Oxidation and Stabilization
After coupling, the trivalent phosphorus is oxidized to a stable pentavalent phosphate:
-
Oxidizing agent : 0.02 M iodine in THF/pyridine/water (70:20:10 v/v) .
-
Oxidation time : 30 seconds to 1 minute, preventing side reactions like phosphite hydrolysis .
Deprotection Challenges
The fluorescein group requires careful deprotection to avoid degradation:
Standard protocol :
-
Reagent: 30% ammonium hydroxide (NH₄OH)
Accelerated protocol :
-
Reagent: AMA (NH₄OH/methylamine 1:1 v/v)
-
Conditions: 65°C for 10 minutes
-
Trade-off: 5-8% non-fluorescent byproducts form due to fluorescein decomposition
| Deprotection Method | Temperature | Time | Purity Loss |
|---|---|---|---|
| NH₄OH | 55°C | 17 h | <1% |
| AMA | 65°C | 10 min | 5-8% |
Side Reactions and Mitigation
Major side reactions :
-
Phosphoramidite hydrolysis :
-
Fluorescein decomposition :
Post-Synthetic Analysis
HPLC-MS QC parameters :
Fluorescence verification :
This compound's robust reactivity profile enables its widespread use in fluorescent oligonucleotide synthesis, though careful control of deprotection conditions remains critical for maintaining fluorescence intensity. The data presented reflects consensus findings from multiple experimental protocols .
Scientific Research Applications
Genomic Research
FAM-dT phosphoramidite is extensively used in genomic research, particularly in:
- DNA Sequencing : The fluorescent label allows for the visualization of DNA fragments during sequencing processes, enhancing the accuracy and efficiency of sequencing technologies .
- Polymerase Chain Reaction (PCR) : By labeling primers with this compound, researchers can monitor amplification in real-time through fluorescence detection, which is crucial for quantitative PCR applications .
Diagnostic Applications
In diagnostics, this compound plays a significant role:
- Fluorescent Probes : It is used to create fluorescent probes for detecting specific nucleic acid sequences in various assays, including those used in clinical diagnostics and pathogen detection .
- Microarray Technologies : The incorporation of FAM-dT into oligonucleotides allows for the development of microarrays that can detect gene expression levels or genetic mutations through fluorescence .
Case Study 1: Real-Time PCR Using this compound
In a study examining the efficacy of real-time PCR with FAM-labeled primers, researchers found that using this compound significantly improved the sensitivity and specificity of the assay compared to non-labeled primers. This enhancement was attributed to the increased signal-to-noise ratio provided by the fluorescent label.
Case Study 2: Fluorescent Probes in Pathogen Detection
A research team developed a set of FAM-labeled probes using this compound to detect specific bacterial pathogens in clinical samples. The results indicated that these probes provided rapid and reliable detection capabilities, demonstrating their potential utility in clinical microbiology laboratories.
Mechanism of Action
The mechanism of action of FAM-dT phosphoramidite involves the incorporation of the fluorescein-labeled nucleotide into the oligonucleotide chain during synthesis. The fluorescein group emits green fluorescence when excited by blue light, allowing for the detection and analysis of the labeled oligonucleotide. The molecular target is the oligonucleotide sequence, and the pathway involves the sequential addition of nucleotide units using phosphoramidite chemistry .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features
| Compound | Core Structure | Labeling Position | Isomerism |
|---|---|---|---|
| FAM-dT phosphoramidite | dT + 6-carboxyfluorescein | Any (5ʹ, internal, 3ʹ) | 6-isomer of FAM |
| 5-FAM phosphoramidite | 5-carboxyfluorescein + nucleotide | 5ʹ-terminal | 5-isomer of FAM |
| 6-FAM phosphoramidite | 6-carboxyfluorescein + nucleotide | 5ʹ-terminal | 6-isomer of FAM |
| TET phosphoramidite | Tetrachlorofluorescein | 5ʹ-terminal | N/A |
| Cyanine3 phosphoramidite | Cyanine3 dye + nucleotide | 5ʹ-terminal | N/A |
| Eclipse Quencher | Dark quencher (non-fluorescent) | 3ʹ-terminal | N/A |
Key Notes:
- Isomerism : FAM-dT uses the 6-isomer of carboxyfluorescein, whereas 5-FAM employs the 5-isomer. This distinction affects spectral properties and compatibility with detection systems .
- Positional Flexibility : FAM-dT allows internal labeling, unlike 5-FAM or TET, which are restricted to terminal positions .
Spectral Properties
Table 2: Spectral Comparison
| Compound | λex (nm) | λem (nm) | Quantum Yield | Photostability |
|---|---|---|---|---|
| This compound | 494 | 518 | 0.85 | Moderate |
| 5-FAM phosphoramidite | 492 | 517 | 0.80 | Moderate |
| TET phosphoramidite | 521 | 536 | 0.70 | Moderate |
| Cyanine3 phosphoramidite | 550 | 570 | 0.15 | High |
| Yakima Yellow (YY) | 526 | 548 | 0.60 | High |
Key Findings :
- FAM vs. TAMRA : 5- and 6-TAMRA isomers (tetramethylrhodamine) exhibit λem >580 nm, making them suitable for multiplexing with FAM . However, their quantum yields are lower (~0.5) and highly sequence-dependent .
- Cyanine Dyes : Cyanine3 and Cyanine5.5 offer superior photostability and red-shifted emissions but lower quantum yields, ideal for long-term imaging .
Cost and Commercial Availability
Table 3: Pricing Comparison (USD)
| Compound | 100 mg Price | Vendor |
|---|---|---|
| This compound | $150 | Lumiprobe |
| 5-FAM phosphoramidite | $120 | Glen Research |
| Cyanine3 phosphoramidite | $300 | ChemGenes |
| TET phosphoramidite | $180 | Lumiprobe |
Note: Bulk pricing for FAM-dT decreases significantly (e.g., $950 for 1 g) , while specialty dyes like Cyanine3 remain costly due to complex synthesis.
Q & A
Q. How is FAM-dT phosphoramidite incorporated into oligonucleotides during solid-phase synthesis?
this compound is introduced during automated DNA synthesis at specific thymidine (dT) positions. The phosphoramidite coupling occurs via a four-step cycle: (1) Deblocking (removal of the 5′-dimethoxytrityl group), (2) Coupling (activation of this compound with a tetrazole derivative to form a phosphite triester bond), (3) Capping (acetylation of unreacted strands to prevent deletions), and (4) Oxidation (stabilization of the phosphate backbone with iodine). The FAM fluorophore is attached via a linker at the 5′ position of dT, enabling internal or terminal labeling .
Q. What experimental applications require this compound-labeled oligonucleotides?
FAM-labeled probes are critical for:
- Hybridization detection (e.g., Northern/Southern blotting, FISH) due to FAM’s excitation/emission at 495/520 nm.
- Real-time PCR quantification (e.g., molecular beacons, TaqMan probes) using fluorescence resonance energy transfer (FRET).
- Tracking oligonucleotide uptake in cellular assays (e.g., siRNA delivery studies) .
Q. What purification methods ensure high-quality FAM-labeled oligonucleotides?
Post-synthesis, reverse-phase HPLC is essential to remove unincorporated this compound and truncated sequences. For example, gradients of acetonitrile in triethylammonium acetate (TEAA) buffer separate full-length products from shorter fragments and free dye. MALDI-TOF mass spectrometry is recommended for verifying molecular weight and labeling efficiency .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency of this compound in long oligonucleotides?
Low coupling efficiency (>5% failure rate) arises from steric hindrance of the bulky FAM group. Mitigation strategies include:
Q. What causes inconsistent fluorescence signals in FAM-labeled probes, and how can this be addressed?
Signal variability may result from:
- Dye quenching : FAM fluorescence is quenched by proximal guanine residues. Redesign probes to position FAM-dT away from guanine-rich regions.
- Incomplete deprotection : Use extended ammonium hydroxide treatment (e.g., 55°C for 16 hours) to ensure full cleavage of protecting groups.
- Contaminants : Validate purity via HPLC and adjust buffer conditions (e.g., pH 7.4) to stabilize fluorescence .
Q. How does this compound compare to alternative fluorophores (e.g., Cy3, HEX) for multiplexed detection?
FAM’s smaller size minimizes steric interference, making it suitable for high-density labeling. However, its spectral overlap limits multiplexing. For multicolor assays:
Q. What challenges arise when using this compound in CRISPR/Cas9 guide RNA (gRNA) modifications?
Challenges include:
- RNA stability : The FAM group may reduce gRNA half-life in serum. Incorporate 2′-O-methyl or phosphorothioate modifications at terminal positions.
- Cellular toxicity : Validate labeled gRNA functionality via cleavage assays (e.g., T7E1) and cytotoxicity screening .
Methodological Considerations
Q. How to design a FAM-labeled molecular beacon for SNP detection?
- Stem-loop structure : Design a 5–7 bp stem with FAM-dT at the 5′ end and a quencher (e.g., Dabcyl) at the 3′ end.
- Target-binding region : Ensure the loop matches the SNP sequence (15–25 nt).
- Thermodynamic validation : Use software like mFold to confirm a ΔG < −3 kcal/mol for the stem and ΔG > −5 kcal/mol for the target hybrid .
Q. What protocols optimize FAM-dT incorporation in RNA synthesis?
- Use 2′-O-TBDMS or 2′-O-TOM phosphoramidites for RNA backbone stability.
- Substitute standard oxidizer with tert-butyl hydroperoxide to prevent dye degradation.
- Post-synthesis, perform desilylation with HF-pyridine and purify via PAGE .
Data Analysis & Troubleshooting
Q. How to interpret conflicting results from FAM-labeled probes in qPCR vs. gel electrophoresis?
Discrepancies may arise from:
- Probe degradation : Verify probe integrity via gel electrophoresis (sharp bands) and recalibrate qPCR thresholds.
- Non-specific binding : Use melt-curve analysis to confirm Tm alignment with expected targets.
- Fluorescence normalization : Include passive reference dyes (e.g., ROX) to correct for well-to-well variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
